Chavicine

Description

Contextualization of Chavicine within Piperaceae Alkaloids

The Piperaceae family, which includes the commercially important Piper nigrum (black pepper), is known for producing a variety of alkaloids britannica.comceon.rs. These alkaloids, including piperine (B192125), this compound, isopiperine (B12708832), and isothis compound (B8271698), are largely responsible for the characteristic pungency and biological activities associated with these plants ceon.rsnih.govcabidigitallibrary.org. This compound is a constituent found in pepper (Piper nigrum) thegoodscentscompany.com. It has also been reported in Piper retrofractum nih.govnih.gov.

Historical Perspectives on this compound Research

Early research into the constituents of black pepper identified compounds responsible for its pungent taste. While piperine was isolated relatively early, the existence and properties of its isomers, including this compound, were also subjects of investigation drugfuture.combris.ac.uk. Historically, there were claims about the isolation of this compound, although some later studies questioned these findings drugfuture.combris.ac.uk. The synthesis of piperine and its isomers, as well as spectroscopic methods, have played a role in understanding the chemical nature of this compound drugfuture.combris.ac.uk.

This compound as a Stereoisomer of Piperine: Research Significance

This compound is one of four geometric isomers of piperine nih.govthegoodscentscompany.comwikipedia.org. Piperine is the trans-trans isomer, while this compound is the cis-cis isomer researchgate.netresearchgate.netnih.gov. The structural difference lies in the configuration of the double bonds in the pentadienone chain ontosight.ai. This stereoisomeric relationship is significant in research because these isomers can have different physical and biological properties researchgate.netwisdomlib.org. For instance, while piperine is widely recognized for its pungency, this compound and other isomers have been reported to have little to no pungency bris.ac.ukumw.edu.plnrfhh.com. Research has also explored the light-induced isomerization between piperine and its isomers, including this compound wikipedia.orgresearchgate.netresearchgate.net.

The chemical structures of this compound and Piperine are represented by the same molecular formula, C₁₇H₁₉NO₃, but differ in their spatial arrangement around the double bonds.

Here is a table summarizing some key chemical properties:

| Property | This compound | Piperine | Source |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ | nih.govontosight.aiwikipedia.org |

| Molecular Weight | 285.34 g/mol | 285.343 g·mol⁻¹ | nih.govontosight.aiwikipedia.org |

| CAS Number | 495-91-0 | 94-62-2 | nih.govontosight.aiwikipedia.org |

| PubChem CID | 1548912 | 638024 | nih.govwikipedia.orgwikidata.org |

| Isomeric SMILES | C1CCN(CC1)C(=O)/C=C\C=C/C2=CC3=C(C=C2)OCO3 | C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3 | wikidata.orgwikidata.org |

| Configuration | (2Z,4Z) or cis-cis | (2E,4E) or trans-trans | nih.govnih.govwikipedia.org |

Overview of Current Academic Research Trajectories on this compound

Current academic research on this compound explores various aspects, including its presence in different Piper species and genotypes, methods for its analysis and separation from other isomers, and its potential biological activities. Studies utilize techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of this compound and its isomers in pepper extracts cabidigitallibrary.orgresearchgate.netcabidigitallibrary.org. Research also investigates the factors influencing the concentration of this compound in pepper, such as drying processes cabidigitallibrary.org. Furthermore, academic studies are exploring the biological effects of this compound, with some research indicating potential activities such as anti-inflammatory, antioxidant, and antimicrobial properties ontosight.ai. Some studies have specifically investigated the effects of this compound on memory enhancement in animal models researchgate.networdpress.comresearchgate.netnih.govresearchgate.net.

Here is a table summarizing some reported research findings related to this compound:

| Research Area | Key Findings | Source |

| Occurrence in Plants | Found in Piper nigrum and Piper retrofractum. nih.govthegoodscentscompany.comnih.gov Constituent of pepper. thegoodscentscompany.com | nih.govthegoodscentscompany.comnih.gov |

| Chemical Properties | Yellowish, oily mass with a sharp, peppery taste (historically reported, though pungency is debated). drugfuture.com UV absorption maximum at 318 nm in methanol (B129727). drugfuture.com | drugfuture.com |

| Isomerization | Formed from piperine under light, especially UV light, and can re-isomerize back to piperine. wikipedia.org | wikipedia.org |

| Biological Activities | Reported to exhibit anti-inflammatory, antioxidant, and antimicrobial properties in some studies. ontosight.ai | ontosight.ai |

| Neuroprotective Effects | Showed memory-enhancing effects in an AlCl₃-induced neurotoxicity mouse model, potentially by combating oxidative stress and influencing amyloid precursor protein isoforms. researchgate.networdpress.comresearchgate.netnih.govresearchgate.net | researchgate.networdpress.comresearchgate.netnih.govresearchgate.net |

| Quantification | Levels in ground black pepper samples have been reported, typically in smaller amounts compared to piperine. researchgate.netorientjchem.orgmdpi.com | researchgate.netorientjchem.orgmdpi.com |

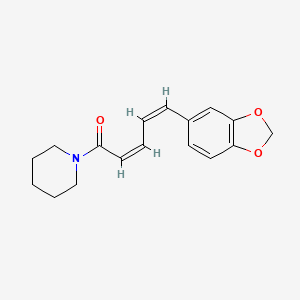

Structure

3D Structure

Properties

CAS No. |

495-91-0 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2Z,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2-,7-3- |

InChI Key |

MXXWOMGUGJBKIW-PORYWJCVSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C\C=C/C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Isolation, Purification, and Analytical Methodologies for Chavicine Research

Extraction Techniques from Natural Sources for Chavicine

This compound is primarily found in the fruits of Piper species, most notably Piper nigrum. wikipedia.org Extracting this compound from these natural sources involves separating it from the plant matrix and other co-occurring compounds.

Solvent-Based Extraction Approaches from Piper nigrum and Related Species

Solvent extraction is a common method for isolating compounds like this compound from plant materials. The choice of solvent is critical and depends on the polarity of the target compound. For piperine (B192125) and its isomers, which are alkaloids, organic solvents are typically employed. wikipedia.orgijsdr.org

Studies on the extraction of piperine and its derivatives from black pepper have utilized various solvents, including ethanol (B145695), chloroform, petroleum ether, and diethyl ether. akjournals.com Maceration, which involves soaking the ground plant material in a solvent for a period, is a basic solvent-based technique. akjournals.com Soxhlet extraction is another widely used method that provides continuous extraction with a pure solvent through reflux and siphon cycles, enhancing efficiency. jetir.org For example, extraction of ground black pepper with 95% ethanol in a Soxhlet apparatus has been described for isolating piperine, an isomer of this compound.

Different solvents and extraction times can result in varying yields of extracted material from black pepper. A study comparing ethanol, acetone, methylene (B1212753) chloride, and n-hexane in a Soxhlet apparatus showed different percent weights extracted over 4 and 12 hours. bris.ac.uk

| Solvent | Extraction Time (h) | Percent Weight Extracted |

| Ethanol | 4 | 12.6 |

| Ethanol | 12 | 12.8 |

| Acetone | 4 | 13.0 |

| Acetone | 12 | 13.6 |

| Methylene chloride | 4 | 13.7 |

| Methylene chloride | 12 | 13.9 |

| n-hexane | 12 | 11.0 |

| Source: bris.ac.uk |

Following extraction, the solvent is typically removed, often by rotary evaporation, to concentrate the extract containing the target compounds. akjournals.com

Advanced Extraction Methods in this compound Isolation Studies

Beyond conventional solvent extraction, advanced techniques offer potential advantages in terms of efficiency, speed, and reduced solvent usage. These methods include supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). sci-hub.seresearchgate.netnih.gov

While much of the research on advanced extraction from Piper nigrum focuses on piperine, these techniques are also applicable to the extraction of other alkaloids like this compound. PLE, also known as pressurized fluid extraction (PFE) or accelerated solvent extraction (ASE), utilizes pressurized solvents at elevated temperatures to enhance extraction efficiency. sci-hub.seresearchgate.net SFE uses supercritical fluids, such as carbon dioxide, which possess properties between those of a liquid and a gas, to extract compounds. nih.govmdpi.com UAE and MAE employ ultrasound waves and microwaves, respectively, to assist in releasing compounds from the plant matrix. sci-hub.senih.gov A sequential microwave-assisted ultrasonic extraction method has been studied for isolating piperine from black pepper, investigating factors like solvent, particle size, solvent-to-solid ratio, microwave time and power, temperature, and ultrasound time to optimize yield. orientjchem.org These advanced techniques can potentially offer improved extraction yields and selectivity for this compound compared to traditional methods. nih.gov

Chromatographic Separation and Purification Strategies for this compound and its Isomers

This compound co-occurs with other isomers of piperine, including piperine, isopiperine (B12708832), and isothis compound (B8271698), as well as other compounds present in pepper extracts. wikipedia.orgorientjchem.orgresearchgate.net Effective separation and purification methods are therefore essential to obtain pure this compound for research and analysis. Chromatography is the primary tool used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in complex mixtures, including the isomers of piperine. researchgate.netnih.govnih.gov HPLC methods have been developed specifically for the simultaneous analysis and isolation of piperine, isopiperine, this compound, and isothis compound. researchgate.netnih.gov

HPLC allows for the resolution of these isomers based on their differing interactions with the stationary phase and the mobile phase. A study utilizing HPLC found that the amounts of this compound in commercial ground black pepper products ranged from 0.01 to 0.07% of the total of the four isomers. researchgate.netnih.gov The method demonstrated excellent reproducibility and good recoveries for this compound (98.4 ± 2.1%). researchgate.netnih.gov The limits of detection (LOD) for each isomer were estimated to be approximately 15-30 ng. researchgate.netnih.gov LC with diode array UV detection-mass spectrometry (LC-DAD/MS) can be coupled with HPLC for enhanced identification and structural information. researchgate.netnih.gov

HPLC is valuable not only for analysis but also for the isolation of these isomers in pure form from black pepper extracts. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) Applications in this compound Separation

Thin-Layer Chromatography (TLC) is a relatively simple and cost-effective chromatographic technique used for the separation and identification of compounds in a mixture. TLC has been applied to the analysis of piperine and this compound in black pepper. akjournals.comresearchgate.netdntb.gov.ua

In TLC, samples are applied as spots on a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. The plate is then developed in a mobile phase, which moves up the plate by capillary action, separating the compounds based on their different affinities for the stationary and mobile phases. akjournals.com Visualization of the separated spots can be done under UV light if the compounds are UV-active, or by using spraying agents. ijsdr.orgakjournals.com

For the separation of piperine and this compound by TLC, a mobile phase of heptane-ethyl acetate (B1210297) (60:40 v/v) on silica gel 60F254 plates has been reported. akjournals.com After development, spots can be visualized under UV light at 254 nm. akjournals.com To confirm the identity of the separated compounds, spots can be scraped from the TLC plate, extracted with a solvent (e.g., chloroform), and analyzed by other techniques like GC-MS. akjournals.com TLC can be used for qualitative analysis and can also be coupled with densitometry for quantitative analysis. uni-giessen.de

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. GC-MS is particularly useful for analyzing complex mixtures and identifying individual components based on their retention times and mass spectra. cmbr-journal.comnih.gov

GC-MS has been successfully employed for the separation and identification of piperine and this compound in black pepper extracts. akjournals.comresearchgate.netresearchgate.net In GC-MS, the sample is first separated into its individual components by a gas chromatograph. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio, producing a mass spectrum that is characteristic of each compound. cmbr-journal.com Comparing the obtained mass spectra with spectral libraries allows for the identification of the compounds. akjournals.com

For the analysis of piperine and this compound by GC-MS, compounds can be separated on a capillary column coated with a suitable stationary phase, such as 5% phenylmethylsilicone. akjournals.com Helium is typically used as the carrier gas. akjournals.com The column temperature is programmed to allow for the elution of the compounds. akjournals.com The retention time of a compound in the gas chromatograph and its mass spectrum in the mass spectrometer serve as key identifiers. akjournals.com A study identified this compound by GC-MS with a retention time of 39.5 minutes, confirming its identity by comparing its mass spectrum with a computer library. akjournals.com GC-MS is a sensitive and selective method capable of analyzing compounds even at very low concentrations. cmbr-journal.com It is a valuable tool for the qualitative and quantitative analysis of this compound in pepper extracts. akjournals.comcmbr-journal.com

Spectroscopic Characterization Methods in this compound Studies

Spectroscopic methods play a crucial role in confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

NMR spectroscopy is a key technique for the structural elucidation of organic compounds like this compound. ¹H NMR spectroscopy is commonly used, and the signals in the ¹H NMR spectra of pepper extracts in the downfield region (δ 5.0-7.5 ppm) are often attributed to secondary metabolites, including piperine and its isomer this compound. researchgate.netnih.govrsc.orgresearchgate.net Two-dimensional NMR techniques such as ¹H-¹H-TOCSY, ¹H-¹³C-HSQC, and ¹H-¹³C-HMBC correlations are also employed to further confirm the structure of piperine alkaloids, which would be applicable to this compound as well due to their structural similarity. researchgate.netrsc.org NMR spectroscopy in general offers a rapid, robust, and non-destructive tool for the identification and quantification of food chemicals. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

UV-Vis spectroscopy is used to analyze the absorbance characteristics of this compound. This compound has a reported UV maximum absorption in methanol (B129727) at 318 nm with an extinction coefficient (e) of 16200. drugfuture.com UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule and is often used in conjunction with chromatographic methods like HPLC-UV for detection and analysis. nih.govevitachem.comresearchgate.netacs.orglew.ronih.govmdpi.com UV-Vis spectra of piperine and its isomers, including this compound, extracted from HPLC-DAD chromatograms have been reported. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for this compound Chemical Profiling

FT-IR spectroscopy is a technique used to identify the functional groups present in a molecule based on their vibrational characteristics. wisdomlib.orgnih.govyoutube.com While specific detailed FT-IR data for this compound is not extensively provided in the search results, FT-IR spectroscopy is used for the characterization of piperine, this compound's isomer, and is a standard method for analyzing the chemical bonds and molecular structure of organic materials. wisdomlib.orgyoutube.comnih.govterrificscience.org The vibrational spectrum of a chemical molecule is considered a unique physical property, and FT-IR can be used for chemical profiling. nih.gov

Quantitative Analytical Methodologies for this compound and its Derivatives

Accurate quantification of this compound and related alkaloids is essential for various research purposes.

HPLC-UV and 1H-qNMR for Quantitative Determination of this compound and Related Alkaloids

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the quantitative analysis of this compound and its isomers in pepper extracts. nih.govresearchgate.netnih.govresearchgate.netacs.orglew.ronih.govmdpi.com HPLC-UV methods have been developed and validated for the simultaneous analysis and isolation of piperine, isopiperine, this compound, and isothis compound, demonstrating good reproducibility and recovery rates for this compound. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR), particularly ¹H-qNMR, is another powerful method for the quantitative analysis of organic compounds. nih.govresearchgate.netresearchgate.netjeol.comox.ac.uk ¹H-qNMR is based on the principle that the peak area of a specific signal in the NMR spectrum is proportional to the number of protons giving rise to that signal. researchgate.netjeol.com A novel method utilizing the relative molar sensitivity (RMS) based on the combination of HPLC/UV and ¹H-qNMR has been developed for the quantification of piperine derivatives, including this compound, in long pepper extract. nih.govresearchgate.netresearchgate.netresearchgate.net This method uses piperine as a single-reference material, and the RMS values for this compound relative to piperine have been calculated. nih.govresearchgate.netresearchgate.net

Biosynthesis and Chemical Synthesis of Chavicine and Its Isomers

Elucidation of Chavicine Biosynthetic Pathways

The biosynthesis of piperine (B192125) and its isomers, including this compound, is a complex process occurring within Piper species. Research has focused on identifying the precursor compounds, the enzymes involved, and the spatial and temporal dynamics of this process.

Identification of Precursor Compounds and Enzymatic Steps in this compound Formation

The biosynthesis of piperine, and by extension its isomers like this compound, is understood to involve the condensation of piperoyl-CoA and piperidine (B6355638) google.comresearchgate.net. Phenylalanine ammonia-lyase (PAL) is considered the first enzyme in the pathway that likely leads to the aromatic portion of piperine researchgate.net. The terminal step in piperine formation is catalyzed by piperine synthase, an enzyme belonging to the BAHD type of acyltransferases researchgate.net. This enzyme facilitates the reaction between piperoyl-CoA and piperidine to produce piperine google.comresearchgate.net. While the direct enzymatic steps leading specifically to this compound (the Z,Z isomer) from these precursors are not as extensively detailed as those for piperine (the E,E isomer), it is understood that the core building blocks are derived from phenylpropanoid and alkaloid pathways.

Investigation of Gene Expression Profiles Related to this compound Biosynthesis

Transcriptomic analyses have been employed to understand the genetic regulation of piperine biosynthesis in Piper species. Studies in Piper chaba have utilized RNA sequencing to identify genes involved in the piperine biosynthesis pathway biorxiv.org. Differential gene expression analysis has revealed that individual organs exhibit unique transcript profiles, containing numerous acyltransferase sequence candidates google.com. Validation of selected genes, including those potentially involved in the biosynthesis of piperine and other metabolites, has been performed using techniques like qRT-PCR biorxiv.org. These studies aim to link specific gene expression patterns to the accumulation of biosynthetic products google.com.

Analysis of Organ-Specific Production and Accumulation Dynamics of this compound

The production and accumulation of piperine and its isomers, including this compound, vary among different organs of Piper plants. Research has shown that piperine content is highest in the spike of Piper chaba, followed by the stem, root, and leaves biorxiv.org. While specific data on the organ-specific accumulation of this compound compared to other isomers is less detailed in the provided results, the organ-specific production of piperamides, including piperine and its isomers, is suggested to be related to the localized expression of biosynthetic enzymes like piperine synthase researchgate.net. This organ-specific metabolite abundance can aid in identifying candidate genes for further validation researchgate.net.

Chemo-Enzymatic and Total Synthesis Approaches for this compound

Beyond its natural biosynthesis, this compound can be obtained through chemical synthesis, including stereoselective methods and the photoisomerization of piperine.

Stereoselective Synthesis Strategies for this compound and its Stereoisomers

The synthesis of this compound and its stereoisomers involves strategies to control the geometry of the double bonds. While the provided information primarily details the synthesis of piperine, which involves stereoselective approaches to achieve the (E,E) configuration drugfuture.comresearchgate.net, similar principles can be applied or adapted for the synthesis of the (Z,Z) isomer, this compound. Stereoselective synthesis methods aim to produce a specific stereoisomer with high purity nih.gov. Literature mentions the synthesis of piperine and isothis compound (B8271698) using various reactions, including Wittig-type condensations drugfuture.comresearchgate.net. The synthesis of piperine from piperic acid and piperidine has also been reported researchgate.net. Achieving the cis-cis configuration characteristic of this compound often requires specific reaction conditions or catalysts to control the stereochemistry of the diene system.

Photoisomerization Mechanisms of Piperine Leading to this compound

This compound is known to be formed from piperine through light-induced isomerization, particularly under UV light wikipedia.orgresearchgate.netcaldic.comresearchgate.net. Piperine (the E,E isomer) undergoes cis-trans isomerization of its double bonds when exposed to light, leading to a mixture of geometric isomers, including this compound (the Z,Z isomer), isopiperine (B12708832) (the Z,E isomer), and isothis compound (the E,Z isomer) wikipedia.orgresearchgate.netresearchgate.net. The extent of this isomerization is dependent on the intensity and duration of light exposure researchgate.netcaldic.com. This photoisomerization process involves the absorption of light energy, leading to rotation around the double bonds and subsequent re-equilibration to a mixture of isomers, reaching a photostationary phase researchgate.net. This compound can also slowly re-isomerize back to piperine upon storage wikipedia.orgcaldic.com.

Development of Synthetic Modifications for this compound Analogues

Research into the synthesis of this compound and its isomers has explored various methods. Early attempts at synthesizing this compound and questioning its natural existence in black pepper were reported in the literature. drugfuture.com A more recent approach to the synthesis of piperine and its isomers involves reacting piperidine with the corresponding acid chlorides, though this method can lead to isomer mixtures. bris.ac.uk

The development of synthetic modifications for this compound analogues is often linked to studies on piperine derivatives due to their structural similarities and shared presence in Piper species. These studies aim to explore the relationship between chemical structure and biological activity. For instance, research on piperine derivatives has investigated modifications to the aliphatic carbon chain, the terminal basic unit (like the piperidine ring), and the substitution pattern on the aromatic ring to understand their impact on various biological effects. semanticscholar.org

While specific detailed research findings solely focused on the synthetic modifications specifically for this compound analogues are less extensively documented compared to piperine, the general approaches used for synthesizing piperine derivatives can be relevant. These often involve coupling reactions between a modified acid component and a nitrogen-containing base like piperidine. google.comgoogle.com

Studies exploring the biological activities of piperine and its isomers, including this compound, sometimes involve the synthesis or re-synthesis of these compounds to ensure purity and provide sufficient material for testing. mdpi.com For example, in a study investigating the activation of mitochondrial fusion, this compound was re-synthesized for evaluation alongside piperine and its analogues. mdpi.com This highlights the need for reliable synthetic routes to obtain this compound and its derivatives for biological research.

The development of synthetic strategies for this compound analogues can be challenging due to the presence of the labile cis,cis double bonds in its structure, which are prone to isomerization. wikipedia.orgbris.ac.ukwikipedia.org Controlling the stereochemistry during synthesis is crucial for selectively obtaining this compound or specific analogues.

While detailed data tables specifically outlining synthetic yields or reaction conditions for a wide range of this compound analogues were not prominently found in the search results, the general principles of amide synthesis and modifications of the pentadienone and benzodioxole moieties are applicable. Future research in this area would likely focus on developing more efficient and stereoselective synthetic routes to access novel this compound analogues with potentially enhanced or altered biological properties.

Structural Features and Structure Activity Relationship Sar Studies of Chavicine

Core Structural Elements of Chavicine and their Influence on Biological Activity

The core structure of this compound, like that of piperine (B192125) and its other isomers, is composed of three main parts: the methylenedioxy benzodioxole group, the conjugated pentadienone chain, and the piperidine (B6355638) ring connected via an amide linkage. ontosight.airesearchgate.netresearchgate.net Modifications to these structural elements have been shown to impact the biological properties of piperine and its derivatives, either enhancing or abolishing activity. researchgate.netresearchgate.net

Role of the Methylenedioxy Benzodioxole Moiety in this compound Bioactivity

The methylenedioxy benzodioxole group is a significant aromatic feature present in this compound. ontosight.airesearchgate.net This moiety is considered important for the molecule's array of bioactivities. researchgate.netresearchgate.net Research suggests that the presence of the methylenedioxy group is essential for the activity of piperine amides on targets like the TRPV1 receptor, as opening this ring can lead to reduced activity. researchgate.net Studies on other 1,3-benzodioxole (B145889) acids have also identified this group as a key pharmacophore associated with biological activity, such as insecticidal effects. nih.gov

Significance of the Conjugated Dienone System in this compound's Structure

This compound contains a conjugated dienone system within its aliphatic chain. ontosight.airesearchgate.net This system of alternating double and single bonds contributes to the molecule's chemical properties and reactivity. The conjugated diene system adjacent to the amide carbonyl has been suggested as necessary for binding in some piper amide activities. semanticscholar.org However, for certain activities, such as TRPV1 agonistic activity, the E configuration of the conjugated diene system, as found in piperine, may not be strictly necessary for exhibiting activity. researchgate.net Dienone structures in other compounds have been explored for potential biological activities, including antioxidant and antimicrobial effects, highlighting the general significance of this functional group. ontosight.ai

Stereochemical Influence on this compound's Biological Activity

This compound is defined by the cis-cis configuration of its two double bonds in the pentadienone chain, distinguishing it stereochemically from its isomers, particularly piperine (trans-trans). ontosight.airesearchgate.netceon.rs These differences in geometric isomerism lead to distinct three-dimensional conformations, which in turn can affect their interaction with biological targets. researchgate.net

Comparative Analysis of this compound (cis-cis isomer) with Piperine (trans-trans) and Other Isomers

This compound is one of four geometric isomers of piperine, the others being isopiperine (B12708832) (cis-trans) and isothis compound (B8271698) (trans-cis). researchgate.netceon.rsresearchgate.net While piperine is known for its pungency, this compound and the other isomers are generally reported to have little to no pungent or spicy taste. ceon.rsnrfhh.comumw.edu.pl This difference in a fundamental sensory property highlights the impact of stereochemistry on biological interaction, likely with taste receptors like TRPV1, which are activated by piperine. researchgate.netwikipedia.org

Research comparing the biological activities of these isomers has revealed differences. For instance, in studies investigating the activation of mitofusins, piperine stimulated mitochondrial fusion, while its isomer this compound lacked this fusogenic activity. semanticscholar.orgdoaj.orgmdpi.com This directly demonstrates how the cis-cis configuration of this compound results in a different biological outcome compared to the trans-trans configuration of piperine for this specific target.

Data comparing the relative abundance of piperine and its isomers in ground black pepper has been reported: researchgate.net

| Isomer | Configuration | Percentage of Total Isomers (approximate range) |

| Piperine | trans-trans | 98% (of total alkaloid content) researchgate.net |

| This compound | cis-cis | 0.01 - 0.07% (of total) researchgate.net or 2.2 - 6% orientjchem.org |

| Isopiperine | cis-trans | 0.15 - 0.23% (of total) researchgate.net |

| Isothis compound | trans-cis | 0.37 - 0.42% (of total) researchgate.net |

Note: The percentages for this compound vary across sources, potentially due to different analytical methods or pepper sources.

Impact of Stereoisomerism on Receptor Binding and Enzyme Modulation by this compound

The distinct 3D conformations of this compound and its stereoisomers, arising from the configuration of their double bonds, are crucial for their interaction with biological receptors and enzymes. researchgate.net The difference in activity between this compound and Piperine on mitofusins exemplifies this, where only the trans-trans isomer (piperine) showed significant activation. semanticscholar.orgdoaj.orgmdpi.com This suggests that the precise spatial arrangement of the molecule is critical for binding to and modulating the activity of these proteins.

While piperine is known to interact with and modulate various targets, including TRPV1 receptors and certain enzymes involved in drug metabolism and glucuronidation, the activity of this compound on these specific targets is often different or absent. researchgate.netsemanticscholar.orgdoaj.orgwikipedia.org The lack of pungency in this compound compared to piperine implies a reduced or absent agonistic activity on TRPV1 channels, which are responsible for the sensation of heat. researchgate.netwikipedia.org

Further research is needed to fully elucidate the specific binding profiles and enzyme modulation capabilities of this compound compared to its isomers, but the existing evidence highlights that stereoisomerism plays a significant role in determining the biological effects of these closely related compounds.

Rational Design and Synthesis of this compound Analogues for SAR Probing

The rational design and synthesis of analogues are crucial steps in SAR probing, allowing researchers to understand how specific structural changes impact biological activity. While the search results primarily discuss the synthesis and SAR of piperine and its derivatives, the principles and strategies employed can be applied to this compound analogues.

Design and Synthesis Strategies for this compound Derivatives

Synthesis strategies for piperine and its isomers, including this compound, often involve the condensation of piperidine with an activated form of piperic acid or related intermediates researchgate.netresearchgate.net. Various methods have been reported for the synthesis of piperine, such as the reaction between piperidine and the acyl chloride of piperic acid, Wittig condensation reactions, and double elimination reactions researchgate.netresearchgate.net. These methods can potentially be adapted or modified for the synthesis of this compound derivatives by controlling the stereochemistry of the resulting double bonds to favor the cis-cis configuration.

Designing this compound analogues for SAR probing would involve targeted modifications to its core structure. Based on SAR insights from piperine and general amide chemistry, potential modifications could include:

Modifications to the piperidine ring: Replacing the piperidine ring with other cyclic or acyclic amines could explore the role of the amine moiety and its steric and electronic properties researchgate.net.

Alterations to the conjugated dienone system: Changing the length or modifying the unsaturation pattern of the linker between the amide and the methylenedioxyphenyl group could investigate the importance of this conjugated system researchgate.net. However, maintaining the cis-cis configuration would be key for this compound analogues.

Substitutions on the methylenedioxyphenyl ring: Adding or modifying substituents on the aromatic ring can probe the electronic and lipophilic requirements for activity researchgate.net.

Modification of the amide bond: Replacing the amide bond with other linkers or modifying the carbonyl group could reveal its significance in binding interactions.

Synthetic strategies for these analogues would likely involve coupling reactions between modified amine components and appropriately functionalized pentadienoic acid derivatives, with careful control over the stereochemistry of the double bonds to retain the this compound configuration. Microwave synthesis and solid-phase synthesis are techniques that have been applied to generate libraries of analogues for SAR studies of similar compounds core.ac.uk.

Computational Approaches in this compound SAR Prediction, including Molecular Docking

Computational approaches play a significant role in modern SAR prediction and rational drug design. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the relationship between chemical structure and biological activity and predict the binding interactions of compounds with target proteins researchgate.netamazonaws.com.

For this compound and its analogues, computational methods can be used to:

Predict SAR: QSAR models can be built using a set of this compound derivatives with known activities. These models correlate structural descriptors (representing various chemical and physical properties) with biological activity, allowing for the prediction of activity for new, unsynthesized analogues researchgate.net.

Understand binding mechanisms: Molecular docking simulations can predict how this compound and its analogues might interact with potential biological targets (e.g., enzymes, receptors). By simulating the binding pose and estimating the binding energy, docking can help identify key interactions (like hydrogen bonds, hydrophobic interactions, etc.) that are crucial for activity scribd.comresearcher.lifescience.gov. This is particularly useful when the target protein structure is known.

Guide analogue design: Based on docking results and QSAR predictions, researchers can rationally design new this compound analogues with improved predicted activity or target selectivity. Computational tools can help filter large virtual libraries of compounds, prioritizing the most promising ones for synthesis and experimental testing.

Analyze stereochemical effects: Computational methods can specifically investigate the impact of the cis-cis configuration of this compound on its interactions with biological targets compared to the trans-trans configuration of piperine, helping to explain observed differences in activity scribd.com.

While the search results mention molecular docking studies for piperine and other compounds scribd.comresearcher.lifescience.gov, specific computational studies focused on predicting the SAR of this compound or docking this compound to particular targets were not prominently detailed. However, the application of these computational techniques to this compound analogues would follow established methodologies used for similar small molecules and natural products researchgate.netamazonaws.com.

Mechanistic Insights into Chavicine S Biological Activities

Anti-Neurodegenerative Mechanisms of Chavicine

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. researchgate.net Oxidative stress and the accumulation of aberrant proteins are significant contributors to these conditions. researchgate.netnih.gov this compound has demonstrated potential neuroprotective effects through several pathways. researchgate.netnih.goveurekaselect.com

Modulation of Amyloid Precursor Protein (APP) Isoforms (e.g., APP770, APP695)

Amyloid Precursor Protein (APP) is a key protein involved in the pathogenesis of Alzheimer's disease, where its aberrant metabolism leads to the formation of amyloid-beta (Aβ) plaques. APP exists in several isoforms, including APP695, APP751, and APP770, resulting from alternative splicing. aginganddisease.org APP695 is considered a neuronal isoform, while APP751 and APP770 contain a Kunitz protease inhibitor (KPI) domain and are also present in glial cells. aginganddisease.orgnih.gov The KPI-containing isoforms, APP751 and APP770, are often upregulated in the Alzheimer's disease brain and are implicated in Aβ production. aginganddisease.org

Studies have shown that this compound can modulate the expression of these APP isoforms. In a preclinical model of aluminum chloride (AlCl3)-induced neurotoxicity in mice, treatment with a black pepper extract, where this compound was identified as a main active component, decreased the expression of the amyloidogenic APP770 isoform. Concurrently, there was an increase in the expression of the non-amyloidogenic APP695 isoform in brain regions such as the hippocampus, amygdala, and cortex. researchgate.neteurekaselect.comresearchgate.net This shift in the balance between APP770 and APP695 expression suggests a potential mechanism by which this compound may reduce the production of amyloidogenic peptides.

Modulation of APP Isoforms by Black Pepper Extract (containing this compound) in AlCl3-Induced Neurotoxicity Mouse Model

| Brain Region | APP770 Expression (AlCl3 Group) | APP770 Expression (Treated Group) | APP695 Level (AlCl3 Group) | APP695 Level (Treated Group) |

| Hippocampus | 0.72 ± 0.06 | 0.37 ± 0.05 | Improved level | Improved level |

| Amygdala | Decreased expression | Decreased expression | Improved expression | Improved expression |

| Cortex | Decreased expression | Decreased expression | Improved expression | Improved expression |

Data is representative of findings where black pepper extract, with this compound as a key component, modulated APP isoform expression. researchgate.neteurekaselect.comresearchgate.net

Neuroprotection against Oxidative Stress (e.g., DPPH Free Radical Scavenging Activity)

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a common pathological feature in many neurodegenerative diseases. researchgate.netnih.gov The brain is particularly vulnerable to oxidative damage. researchgate.net

DPPH Free Radical Scavenging Activity in Hippocampus of AlCl3-Induced Neurotoxicity Mouse Model

| Group | Percentage Inhibition of DPPH Free Radicals |

| AlCl3-induced Toxicity | 14 ± 2.68 |

| Black Pepper Treated | 34.80 ± 1.39 |

Data is representative of findings where black pepper extract, with this compound as a key component, enhanced DPPH scavenging activity in the hippocampus. eurekaselect.comresearchgate.net

Cholinesterase Inhibition (e.g., Acetylcholinesterase Activity)

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine (B1216132), a neurotransmitter crucial for cognitive function and memory. rsc.orgroyalsocietypublishing.org Inhibition of AChE is a common strategy for the symptomatic treatment of Alzheimer's disease to increase acetylcholine levels in the brain. rsc.orgroyalsocietypublishing.org

While some compounds from black pepper, such as piperine (B192125) and certain alkamides, have been reported to exhibit anticholinesterase activity, including the inhibition of acetylcholinesterase and butyrylcholinesterase, direct evidence specifically detailing this compound's isolated effect on acetylcholinesterase activity was not prominently found in the provided search results. nih.gov However, black pepper extract itself has shown this inhibitory activity. nih.gov Further research focusing specifically on this compound's direct impact on acetylcholinesterase is needed to fully elucidate this potential mechanism.

Memory and Cognitive Function Enhancement in Preclinical Models

Cognitive decline, particularly memory impairment, is a hallmark of neurodegenerative diseases like Alzheimer's. rsc.org Preclinical studies using animal models are essential to evaluate the potential of compounds to ameliorate these deficits.

In the AlCl3-induced neurotoxicity mouse model, which exhibits memory impairment, treatment with black pepper extract containing this compound significantly improved memory function. researchgate.netnih.goveurekaselect.comresearchgate.net Behavioral tests, such as the fear conditioning test, showed improved memory acquisition and fear extinction learning in the treated group compared to the untreated neurotoxic group. eurekaselect.comresearchgate.net These findings suggest that this compound, as a key component of black pepper, contributes to the observed enhancement of memory and cognitive function in this preclinical model. researchgate.neteurekaselect.comresearchgate.net

Fear Extinction Learning in AlCl3-Induced Neurotoxicity Mouse Model

| Group | Fear Extinction Learning (Score) |

| AlCl3-induced Neurotoxicity | 39.75 ± 4.25 |

| Black Pepper Treated | 7.83 ± 2.03 |

Lower scores indicate better fear extinction learning. Data is representative of findings where black pepper extract, with this compound as a key component, improved fear extinction learning. eurekaselect.comresearchgate.net

Anti-Inflammatory Pathways Modulated by this compound

Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory mediators, plays a significant role in the progression of neurodegenerative diseases and other inflammatory conditions. nih.govijrpr.com

Inhibition of Pro-Inflammatory Mediators by this compound

Pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS), are key players in the inflammatory response. ijrpr.comnih.govmdpi.comijcrt.org Elevated levels of these mediators contribute to tissue damage and dysfunction. ijcrt.org

While studies on black pepper and its constituents, particularly piperine, have shown inhibition of various pro-inflammatory mediators like TNF-α, IL-6, IL-1β, COX-2, and iNOS, direct experimental data specifically on this compound's effect on these individual mediators was not extensively detailed in the provided search results. ijrpr.comijcrt.orgnrfhh.comauctoresonline.org However, given that this compound is a geometric isomer of piperine and identified as a pharmacologically active component of black pepper, it is plausible that it contributes to the observed anti-inflammatory effects of black pepper extracts. wikipedia.orgresearchgate.netijrpr.com Black pepper's anti-inflammatory potential is linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). ijrpr.comnrfhh.com Further research is needed to specifically delineate this compound's role in modulating the expression and activity of individual pro-inflammatory mediators.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key enzymatic cascades involved in the metabolism of poly-unsaturated fatty acids, leading to the production of prostaglandins (B1171923) and leukotrienes, which are significant mediators of inflammation. ijcrt.orgnih.gov COX enzymes, particularly COX-2, are upregulated during inflammation and contribute to the synthesis of pro-inflammatory prostaglandins. ijcrt.orgnih.gov LOX enzymes, such as 5-LOX, are involved in the biosynthesis of leukotrienes, which also play a role in inflammatory responses. ijcrt.orgresearchgate.net Modulation of these pathways is a common mechanism for anti-inflammatory agents. ijcrt.orgscielo.org.mx While research has explored the anti-inflammatory potential of Piper nigrum and its constituents, including piperine, through the inhibition of pro-inflammatory mediators like COX and LOX, specific detailed research findings focusing solely on this compound's direct modulation of these pathways at a mechanistic level were not prominently available in the search results. ijrpr.comresearchgate.net However, studies on other chalcone (B49325) derivatives have demonstrated dual COX-2/5-LOX inhibitory activity, suggesting a potential area for further investigation regarding this compound, which is structurally related to chalcones. rjeid.comresearchgate.net

Antiproliferative and Anticancer Mechanisms of this compound

Natural compounds, including those from plants, have been investigated for their potential antiproliferative and anticancer properties, often acting through diverse molecular mechanisms. nih.govus.edu.pl These mechanisms can involve inducing cell death, altering the cell cycle, and modulating cellular signaling pathways. nih.gov While the search results indicate that Piper nigrum extracts and some of its constituents, like piperine, exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation, specific detailed research focused exclusively on this compound's precise antiproliferative and anticancer mechanisms was not extensively detailed. ijrpr.comthieme-connect.com However, given its isomerism with piperine and presence in plants with reported anticancer activities, the potential for this compound to act via similar pathways exists and warrants further dedicated study. wikipedia.orgwikipedia.orglookchem.com

Investigation of Cell Cycle Modulation and Apoptosis Induction by this compound

Cell cycle modulation and apoptosis induction are critical mechanisms by which potential anticancer agents exert their effects. mdpi.commdpi.comnih.gov Cell cycle arrest can halt the proliferation of cancer cells, while apoptosis, or programmed cell death, eliminates them. mdpi.commdpi.com Studies on various natural compounds and chalcone derivatives have shown their ability to induce cell cycle arrest at different phases (e.g., G1, G2/M) and trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of proteins like Bax and Bcl-2. mdpi.commdpi.comnih.govtiprpress.com While research on piperine, an isomer of this compound, has demonstrated its capacity to induce cell cycle arrest and apoptosis in cancer cells by modulating cell cycle regulators and activating apoptotic signaling cascades, specific data detailing this compound's direct effects on cell cycle phases and apoptosis induction pathways was not a primary focus of the provided search results. nih.gov

Regulation of Cellular Signaling Pathways (e.g., MAPK, EGFR Tyrosine Kinase)

Cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway and those involving Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, play crucial roles in regulating cell proliferation, differentiation, survival, and apoptosis. semanticscholar.orgmdpi.comresearchgate.netassaygenie.com Dysregulation of these pathways is frequently observed in cancer. semanticscholar.orgresearchgate.net Modulating these pathways can influence tumor growth and progression. semanticscholar.orgmdpi.com The MAPK pathway, which includes ERK, JNK, and p38, transmits signals from cell surface receptors, including EGFR, to the nucleus, influencing various cellular activities. mdpi.comassaygenie.com While studies on piperine have indicated its ability to modulate several critical signaling pathways involved in cancer progression, including potentially the MAPK pathway, specific research explicitly detailing how this compound regulates MAPK, EGFR tyrosine kinase, or other relevant signaling pathways in the context of its biological activities was not extensively covered in the search results. ijrpr.comncats.io

Inhibition of Anti-Apoptotic Proteins (e.g., Survivin) by this compound and Analogues

Inhibition of anti-apoptotic proteins, such as survivin, is a strategy to promote cancer cell death. dovepress.comnih.gov Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is highly expressed in many cancers, where it plays a key role in suppressing apoptosis and regulating cell division. dovepress.comnih.govwaocp.orgnih.gov Survivin inhibits apoptosis by interfering with the function of caspases, particularly caspase-3 and caspase-7. dovepress.comnih.govnih.govmdpi.com Targeting survivin has been explored as a potential cancer therapy. dovepress.comnih.gov While the search results highlight the importance of survivin as a target and the mechanisms by which it inhibits apoptosis, specific research detailing the direct inhibition of survivin or other anti-apoptotic proteins specifically by this compound or its analogues was not a prominent finding. dovepress.comnih.govwaocp.orgnih.govmdpi.com

Antimicrobial Mechanisms of this compound

Natural compounds from plants have been recognized for their antimicrobial properties against various pathogens. scholarsresearchlibrary.com The mechanisms of antimicrobial action can involve disrupting microbial cell membranes, inhibiting biofilm formation, or interfering with essential microbial processes. scholarsresearchlibrary.com Piper nigrum extracts have demonstrated antibacterial activity against several human pathogens, including Escherichia coli, Salmonella typhi, Proteus sp., and Staphylococcus aureus. scholarsresearchlibrary.com While this compound is a constituent of Piper nigrum and contributes to its biological profile, specific detailed research focusing solely on the isolated this compound's antimicrobial mechanisms, such as its effects on cell membrane permeability or efflux pumps, was not extensively provided in the search results. scholarsresearchlibrary.comnih.gov However, the general antimicrobial activity observed in Piper nigrum extracts suggests that this compound, as one of its active compounds, may contribute to these effects, potentially through mechanisms similar to other plant-derived antimicrobials. scholarsresearchlibrary.com

Efflux Pump Inhibition by this compound and its Analogues

Bacterial efflux pumps are significant contributors to multidrug resistance by actively expelling antibiotics and other antimicrobial agents from the bacterial cell nih.gov. Inhibiting these pumps is a strategy to restore or enhance the efficacy of existing antibiotics nih.govgardp.org. Piperine, an isomer of this compound, has been reported to inhibit efflux pumps, including the human P-glycoprotein of ABC transporters and bacterial efflux pumps in Staphylococcus aureus and Mycobacteria spp. nih.govncats.ioncats.io. Studies have shown that piperine can enhance the accumulation of ciprofloxacin (B1669076) in S. aureus by inhibiting the NorA efflux pump nih.gov. Given the structural similarity between this compound and piperine, it is plausible that this compound and its analogues may also exert efflux pump inhibitory activity, contributing to their potential as resistance-modifying agents. Further research is needed to specifically investigate the effects of this compound on various bacterial efflux pump systems and to delineate the precise mechanisms involved.

Direct Antimicrobial Action against Specific Pathogens (e.g., MRSA)

This compound has been reported to exhibit antimicrobial activity against certain bacteria and fungi ontosight.ai. Methicillin-resistant Staphylococcus aureus (MRSA) is a significant concern due to its resistance to multiple antibiotics nih.govfrontiersin.org. While some natural compounds and their analogs have demonstrated activity against MRSA, including those that may inhibit cell division nih.gov, specific detailed mechanisms of this compound's direct antimicrobial action against pathogens like MRSA require further investigation. Studies on other natural compounds have explored mechanisms such as membrane permeabilization and inhibition of essential bacterial processes nih.govresearchgate.nettci-thaijo.org.

Immunomodulatory Effects of this compound

Immunomodulation involves the regulation of the immune system, which can be beneficial in treating various diseases saudijournals.com. Piper nigrum extracts and piperine have been shown to possess immunomodulatory properties, affecting aspects such as cytokine production, macrophage activation, and lymphocyte proliferation saudijournals.comnih.govumw.edu.pl. While this compound is a component of Piper nigrum extracts and an isomer of piperine, its specific role and mechanisms in immunomodulation have been less extensively studied compared to piperine. Research suggests that P. nigrum extract, containing alkaloids including this compound, can influence immune cell populations in the tumor microenvironment, indicating potential immunomodulatory functions nih.gov. The precise mechanisms by which this compound modulates the immune response warrant further dedicated research.

Antioxidant Activity of this compound: Reactive Oxygen Species (ROS) Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various diseases, including neurodegenerative disorders mdpi.comnih.gov. Antioxidant compounds can mitigate this damage by scavenging ROS mdpi.comnih.gov. Piper nigrum extracts have demonstrated antioxidant activity, and the effectiveness of some extracts in reducing ROS has been linked to a higher this compound content mdpi.comnih.gov. While the antioxidant activity of piperine is well-established, substantial information specifically on the antioxidant property of this compound is noted as lacking in some studies nih.gov. However, the observed better antioxidant activity of this compound-rich extracts suggests its potential in ROS scavenging mdpi.comnih.gov. The mechanism likely involves the direct neutralization of free radicals.

Anti-Glycation Mechanisms of this compound: Protein-Compound Interactions

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). AGEs contribute to oxidative stress, inflammation, and the pathogenesis of various age-related and metabolic diseases mdpi.comresearchgate.netsciopen.com. Inhibiting glycation is a potential therapeutic strategy mdpi.comresearchgate.netsciopen.com. Studies have indicated that Piper nigrum extracts exhibit potent anti-glycation activity researchgate.netmdpi.com. It is speculated that this compound, similar to piperine, might form complexes with proteins like albumin, thereby inhibiting glycation mdpi.com. Piperine has been shown to form a stable complex with albumin, which could contribute to its anti-glycation action mdpi.com. The anti-glycation potential of compounds can also be related to their antioxidant nature, protein interaction, metal chelating action, and by blocking AGE receptors mdpi.com. While direct evidence detailing this compound's specific protein interaction sites and mechanisms in inhibiting glycation is limited, its presence in anti-glycation-active extracts and its structural similarity to piperine suggest a similar mode of action, potentially involving the interaction with proteins to prevent AGE formation or by trapping carbonyl intermediates mdpi.complos.org.

Other Investigated Biological Activities and Underlying Mechanisms of this compound

Beyond the activities detailed above, this compound and Piper nigrum extracts containing this compound have been investigated for other biological effects.

Anti-Ulcer Properties

Peptic ulcers involve an imbalance between aggressive factors (acid, pepsin) and defensive factors (mucus, bicarbonate, blood flow) in the gastric lining ijpp.com. While piperine, an isomer of this compound, has been reported to possess anti-ulcer properties ncats.ioumw.edu.pl, specific research detailing the anti-ulcer mechanisms of this compound itself is less prominent in the provided search results. Anti-ulcer mechanisms of various compounds include increasing mucosal prostaglandin (B15479496) content, decreasing histamine (B1213489) secretion, inhibiting H. pylori growth, scavenging free radicals, inhibiting gastric acid secretion, and activating mucous membrane protective factors globalresearchonline.net. Further studies are needed to determine if this compound exhibits anti-ulcer activity and to elucidate the specific mechanisms involved.

Anti-Amoebic Properties

Alkaloids, in general, are suggested to exert anthelmintic and antiprotozoal activity through various mechanisms, potentially acting on the central nervous system of parasites and causing paralysis, or interfering with their energy generation mechanisms. Although specific detailed research findings solely on the anti-amoebic mechanism of this compound are limited in the provided search results, the anti-amoebic activity observed in extracts containing this compound suggests its potential contribution to these effects. core.ac.ukcaldic.comresearchgate.net

Further dedicated research is needed to fully elucidate the precise mechanisms by which this compound exerts its anti-amoebic properties and to provide detailed data tables on its efficacy against specific amoebic species. Studies on other compounds and extracts highlight the methodologies used in evaluating anti-amoebic activity, such as in vitro and in vivo assays comparing the efficacy of extracts against Entamoeba histolytica with control substances like metronidazole. centralasianstudies.org These studies often involve identifying active compounds within the extracts and evaluating their effects on parasite survival and different life stages. centralasianstudies.orgbiorxiv.org

Preclinical Pharmacological Investigations of Chavicine

In Vitro Cellular and Molecular Assays for Chavicine Activity

In vitro studies are crucial for understanding the direct effects of this compound on cells and specific biological targets at the molecular level.

Cell Line-Based Activity Assessments of this compound

Research using cell lines has investigated the effects of this compound on cellular processes, including viability and potential protective effects against induced toxicity. For instance, studies on human neuroblastoma cells (SH-SY5Y) have shown that extracts containing this compound can exhibit neuroprotective potential against oxidative stress induced by hydrogen peroxide. nih.govresearchgate.net These extracts were observed to decrease oxidative stress and help restore mitochondrial membrane potential in these cells. researchgate.net Additionally, these extracts displayed anti-glycation and anti-amyloid-beta fibrillization activities in in vitro settings, suggesting potential relevance in neurodegenerative conditions. nih.govresearchgate.net

Some studies on piperine (B192125) and its isomers, including this compound, have also explored cytotoxicity against various cancer cell lines. While much of the focus has been on piperine, this compound has been identified as a component in extracts showing cytotoxic properties against cell lines derived from human lung cancer, human leukemia, breast cancer, rectal cancer, and liver cancer. researchgate.net

Enzyme Inhibition Assays with this compound

This compound, as an isomer of piperine, has been implicated in enzyme modulation. Piperine is known to inhibit several enzymes involved in xenobiotic metabolism, such as CYP3A4, P-gp, UDP-glucose 6-dehydrogenase, and glucuronosyltransferase. bionity.comwikipedia.orgncats.io While direct studies specifically on this compound's enzyme inhibition profile are less extensively documented compared to piperine, the presence of this compound in extracts exhibiting enzyme inhibitory activity, such as acetylcholinesterase (AChE) inhibition, has been reported. nih.govresearchgate.net Extracts containing this compound were found to be competitive inhibitors of AChE in in vitro assays. researchgate.net

Receptor Binding Studies of this compound

Information specifically on receptor binding studies of isolated this compound is limited in the provided search results. However, piperine, and possibly its isomer this compound, are known to be responsible for the pungency of black pepper through the activation of TRPV1, a heat and acidity sensing ion channel on nociceptors. bionity.comwikipedia.org This suggests a potential interaction with this receptor, although detailed binding studies for this compound were not prominently featured in the search results.

In Vivo Animal Model Studies of this compound's Biological Effects

In vivo studies using animal models provide insights into the biological effects of this compound within a complex living system.

Neuroprotection Models in Animal Studies with this compound

Preclinical research has investigated the neuroprotective effects of this compound, particularly in models of neurotoxicity and cognitive impairment. One study utilizing an aluminum chloride (AlCl3)-induced neurotoxicity mouse model, relevant to aspects of Alzheimer's disease, found that this compound isolated from black pepper demonstrated protective effects. nih.govresearchgate.neteurekaselect.comnih.gov this compound treatment in this model improved memory function. nih.govresearchgate.neteurekaselect.comnih.gov The study indicated that this compound mediated the memory-enhancing effects observed with black pepper extract. eurekaselect.comnih.gov This neuroprotective effect was associated with a decrease in the expression of the amyloidogenic APP770 isoform and an improvement in the expression of the non-amyloidogenic APP695 isoform in brain regions like the hippocampus, amygdala, and cortex. mdpi.comresearchgate.neteurekaselect.comnih.govresearchgate.net this compound also effectively increased DPPH free-radical scavenging activity in this ex vivo model. nih.goveurekaselect.comnih.govresearchgate.net

Data from a neuroprotection study in an AlCl3-induced neurotoxicity mouse model:

| Group | Fear Extinction Learning (Freezing Response %) | APP770 Expression (Hippocampus) | DPPH Inhibition (%) (Ex Vivo) |

| AlCl3 Induced Neurotoxicity Group | 39.75 ± 4.25 | 0.72 ± 0.06 | 14.00 ± 2.68 |

| Black Pepper Treated Group (this compound) | 7.83 ± 2.03 | 0.37 ± 0.05 | 34.80 ± 1.39 |

| Control Group | Not specified in snippet | Not specified in snippet | Not specified in snippet |

Anti-Inflammatory Models in Preclinical this compound Research

Anticancer Models in Animal Studies of this compound

Preclinical animal models play a significant role in anticancer drug discovery and the development of personalized cancer therapies. nih.govmdpi.com These models help in understanding the mechanisms of cancer initiation and progression, as well as evaluating the efficacy of potential therapeutic agents. nih.govmdpi.com While research on the anticancer effects of piperine, an isomer of this compound, is more extensive and indicates potential through various mechanisms like enhancing antioxidant systems and suppressing tumor cell growth, specific detailed studies focusing solely on this compound in animal cancer models are limited in the provided search results. researchgate.net However, the broader context of preclinical anticancer research in animal models highlights their importance in this field. nih.govmdpi.commdpi.com

Memory and Cognitive Function Assessments in Animal Models Treated with this compound

Studies in animal models have investigated the effects of this compound on memory and cognitive function. Research using aluminum chloride (AlCl3)-induced neurotoxicity in mice, a model for dementia, has shown that this compound treatment improved memory function. researchgate.netnih.govresearchgate.neteurekaselect.com this compound, identified as a pharmacologically active component of black pepper extract, was observed to protect against AlCl3-induced Alzheimer's disease-like symptoms in mice. researchgate.netnih.gov

Specifically, in AlCl3-induced neurotoxicity mouse models, treatment with black pepper extract, where this compound was identified as a key active component, significantly improved memory impairment. researchgate.neteurekaselect.com Behavioral tests, such as the Morris water maze, elevated plus maze, and fear conditioning tests, were used to assess learning and memory in these studies. researchgate.neteurekaselect.com The treatment decreased the expression of the amyloidogenic APP770 isoform and increased the expression of the non-amyloidogenic APP695 isoform in brain regions including the hippocampus, amygdala, and cortex. researchgate.netresearchgate.neteurekaselect.com Additionally, this compound treatment improved DPPH free-radical scavenging activity, suggesting an antioxidant effect contributing to its neuroprotective properties. researchgate.netnih.govresearchgate.neteurekaselect.com

The following table summarizes some findings related to memory and cognitive function assessments in animal models treated with black pepper extract containing this compound:

| Animal Model (Induction) | Treatment (Component) | Assessment Method(s) | Key Findings | Reference |

| Mice (AlCl3-induced) | Black Pepper Extract (this compound) | Memory function tests (e.g., Morris water maze, elevated plus maze, fear conditioning) | Improved memory function; Decreased APP770 expression; Increased APP695 expression; Improved DPPH scavenging activity. | researchgate.netnih.govresearchgate.neteurekaselect.com |

| Mice (AlCl3-induced) | This compound | Cue dependent memory (Freezing response) | Significantly improved cue dependent memory compared to AlCl3-treated group. | researchgate.net |

Pharmacokinetic and Metabolic Profile Studies of this compound in Preclinical Models

Pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in the body. walshmedicalmedia.comvmrcindia.comqmerapharma.com This information is vital for assessing a compound's potential as a therapeutic agent. walshmedicalmedia.comqmerapharma.com While there is information available on the pharmacokinetics and metabolism of piperine, the isomer of this compound, specific detailed studies focusing solely on the pharmacokinetic and metabolic profile of this compound in preclinical models appear limited in the provided search results. mdpi.comresearchgate.netwjpmr.comnih.govsrce.hrresearchgate.net

Absorption and Distribution Studies of this compound in Animal Models

Research on the absorption and distribution of this compound specifically in animal models is not extensively detailed in the provided search results. However, studies on piperine, an isomer of this compound, provide some context. Piperine is reported to be quickly absorbed across the intestinal border in rats, with a high percentage of the administered dose being absorbed. wjpmr.comnih.gov Following oral administration in rats, piperine has been detected in serum, liver, and kidneys. mdpi.comnih.govsrce.hr While these studies focus on piperine, they offer insights into the potential absorption and distribution patterns of related compounds like this compound, given their structural similarity.

Metabolic Transformations and Metabolite Identification of this compound in Preclinical Systems

Information specifically on the metabolic transformations and metabolite identification of this compound in preclinical systems is limited in the provided search results. However, the process of metabolite identification is a critical part of drug development, involving the characterization of how a compound is broken down in the body. qmerapharma.comwaters.comwuxiapptec.comnih.gov This is typically done using techniques like high-resolution mass spectrometry to identify and characterize metabolites in various biological matrices such as plasma, urine, feces, and tissues. qmerapharma.comwaters.comwuxiapptec.com Studies on piperine have identified metabolites in bile and urine of rats following oral administration, including compounds like piperonylic acid, piperonyl alcohol, piperonal, and vanillic acid. wjpmr.com Additionally, isomerization between piperine and its isomers, including this compound, has been observed. nih.gov While direct metabolic pathways for this compound are not explicitly detailed, these findings on piperine and the general processes of metabolite identification in preclinical studies provide a framework for understanding how this compound's metabolism might be investigated.

Advanced Research Directions and Methodological Considerations for Chavicine

Omics Technologies in Chavicine Biosynthesis and Mechanism Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel the complex biological processes related to this compound. These approaches can provide a comprehensive understanding of its biosynthesis within plants and its intricate mechanisms of action within biological systems.

Transcriptomic analysis, for instance, can identify genes involved in the biosynthetic pathway of this compound in Piper species. Studies on piperine (B192125) biosynthesis, a closely related isomer, have utilized transcriptomics to identify relevant gene families and understand their expression patterns in different plant tissues and developmental stages. biorxiv.orgbiorxiv.org While research specifically focused on this compound biosynthesis using omics is less extensive than for piperine, the methodologies employed for piperine, such as RNA sequencing and differential gene expression analysis, are directly applicable. biorxiv.orgbiorxiv.org This can lead to the identification of key enzymes and regulatory elements specific to this compound production.

Furthermore, omics technologies can shed light on the molecular mechanisms underlying this compound's observed biological activities. For example, metabolomics can identify downstream metabolic changes induced by this compound in cells or organisms, providing insights into its biochemical effects. Proteomics can reveal the proteins that interact with this compound or whose expression levels are altered in response to it, helping to pinpoint its cellular targets and signaling pathways. While direct omics studies on this compound's mechanism are still emerging, research on black pepper extracts containing this compound has explored effects on oxidative stress and neuroprotection, suggesting potential areas for targeted omics investigations. nih.govresearchgate.netnih.govpreprints.org

Future research directions include integrating data from multiple omics layers (transcriptomics, proteomics, metabolomics) to build a holistic picture of this compound's biological roles. This systems biology approach can identify key nodes and pathways influenced by this compound, paving the way for a deeper understanding of its therapeutic potential.

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools in this compound research, offering insights into its molecular properties, interactions with biological targets, and behavior in different environments. wikipedia.orgnyu.edulu.seoscars-project.eu

Computational methods, such as density functional theory (DFT), can be used to calculate this compound's electronic structure, predict its reactivity, and determine its stable conformations. These calculations provide fundamental information about the molecule's intrinsic properties.

Molecular dynamics simulations can model the dynamic behavior of this compound in solution or in complex with biological macromolecules like proteins or membranes. wikipedia.org These simulations can provide insights into:

Binding affinity and kinetics: Simulating the interaction of this compound with potential target proteins can estimate binding energies and understand the dynamics of complex formation.

Conformational changes: MD can reveal how this compound's conformation changes upon binding to a target or in different solvent environments.

Membrane permeability: Simulations can predict how easily this compound can cross cell membranes, which is crucial for understanding its bioavailability and cellular uptake.

While specific computational and MD studies solely focused on this compound are limited in the provided search results, studies on its isomer piperine demonstrate the applicability of these techniques. For instance, molecular docking studies have been used to predict the binding of black pepper components, including piperine, to enzymes like acetylcholinesterase. nih.gov Given the structural similarity between this compound and piperine, similar computational approaches can be readily applied to this compound to explore its potential interactions with various biological targets, such as receptors, enzymes, or ion channels. doaj.orgresearchgate.netsemanticscholar.org

Computational chemistry and MD simulations can guide experimental studies by prioritizing potential targets and predicting the outcomes of molecular interactions, thus accelerating the research process.

Development of this compound-Based Pharmacophores for Rational Drug Design

Pharmacophore modeling is a computational technique used in rational drug design to identify the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target and to trigger its biological response. wpmucdn.comnih.gov Developing this compound-based pharmacophores can aid in the discovery and design of novel compounds with enhanced potency, selectivity, and desired pharmacological profiles.

A pharmacophore model for this compound would encapsulate the critical features responsible for its observed bioactivities. This could involve identifying hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and their spatial arrangement. By comparing the structure of this compound with known ligands for a particular biological target, a pharmacophore model can be generated.

Research on piperine has explored pharmacophore models in the context of activating mitofusin-mediated mitochondrial fusion. doaj.orgresearchgate.netsemanticscholar.org Although this compound itself did not stimulate mitochondrial fusion in one study, the approach highlights how pharmacophore modeling can be applied to Piper alkaloids. doaj.orgresearchgate.netsemanticscholar.org

Developing this compound-based pharmacophores involves:

Identifying active this compound conformations: Using computational methods like conformational analysis and MD simulations.

Aligning active conformations: Superimposing the conformations that are believed to be responsible for binding to a target.

Identifying common chemical features: Pinpointing the functional groups and structural elements present in the aligned conformations.

Defining spatial constraints: Determining the relative positions and orientations of these features in 3D space.